methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
Description
Structural Characterization of Methyl 1-Methyl-3-Phenyl-1H-Pyrazole-5-Carboxylate
Molecular Architecture and Isomeric Considerations
The molecular structure of this compound presents a fascinating example of heterocyclic chemistry, featuring a five-membered pyrazole ring system with three distinct substituents. The compound possesses the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol, establishing it as a moderately sized organic molecule with significant potential for biological activity. The structural arrangement consists of a phenyl group attached to the 3-position of the pyrazole ring, a methyl group at the 1-position (on nitrogen), and a methyl ester functionality at the 5-position, creating a unique substitution pattern that influences both electronic properties and steric interactions.
The compound is identified by several key chemical identifiers that confirm its structural authenticity. The CAS Registry Number 10250-62-1 provides unambiguous identification, while the IUPAC name "methyl 1-methyl-3-phenylpyrazole-5-carboxylate" clearly describes the substitution pattern. The canonical SMILES notation CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OC effectively captures the connectivity, and the InChI Key RTBQZMPYPFQBHA-UHFFFAOYSA-N serves as a unique molecular identifier for database searches. These identifiers collectively ensure accurate identification and differentiation from closely related pyrazole isomers that may exhibit similar physical properties but distinct chemical behaviors.
Comparative Analysis of Pyrazole Ring Substitution Patterns
The substitution pattern of this compound requires careful comparison with its structural isomers to understand the implications of positional variations. A critical distinction exists between the 4-carboxylate and 5-carboxylate isomers, where methyl 1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS: 90145-22-5) represents the positional isomer with the ester group relocated to the 4-position of the pyrazole ring. These two compounds, while sharing identical molecular formulas and weights, exhibit different electronic distributions and reactivity patterns due to the altered positioning of the electron-withdrawing ester group relative to the nitrogen atoms in the ring system.
The electronic effects of substituent positioning become particularly evident when examining the influence on the pyrazole ring's aromatic character and polarization. Research on substituted pyrazoles has demonstrated that electron-withdrawing groups such as ester functionalities significantly affect the electron density distribution within the ring system. In the 5-carboxylate isomer, the ester group occupies a position adjacent to the N1-methyl substituent, creating distinct electronic interactions compared to the 4-carboxylate variant where the ester is positioned between the phenyl group and the methylated nitrogen. These positional differences result in measurable variations in chemical shift values in nuclear magnetic resonance spectroscopy and altered reactivity profiles in chemical transformations.
Furthermore, the steric environment around the ester functionality differs significantly between the isomers, affecting both intermolecular interactions and potential biological activity. The 5-position ester in our target compound experiences greater steric hindrance from the adjacent N-methyl group compared to the 4-position isomer, potentially influencing hydrolysis rates and enzyme interactions. This steric consideration becomes crucial when evaluating the compound's potential as a pharmaceutical intermediate or bioactive molecule, as the accessibility of the ester group for metabolic processes may be substantially different between the positional isomers.
Tautomeric Stability and Electronic Configuration
The tautomeric behavior of this compound represents a fundamental aspect of its structural chemistry that influences both its physical properties and chemical reactivity. Pyrazole derivatives are well-known for exhibiting prototropic tautomerism, where the hydrogen atom can migrate between the two nitrogen atoms in the ring, effectively interconverting the 3-substituted and 5-substituted forms. However, the presence of the N-methyl substituent in this compound significantly restricts tautomeric interconversion, as the methyl group occupies one of the nitrogen atoms permanently, preventing the typical N-H proton migration observed in unsubstituted pyrazoles.
The electronic configuration of the molecule is substantially influenced by the specific substitution pattern, with the phenyl group at the 3-position contributing significant π-electron density to the pyrazole ring system. Research has demonstrated that phenyl substituents on pyrazole rings generally favor attachment to the 3-position over the 5-position when tautomeric equilibria are possible, due to enhanced conjugative stabilization. The electron-withdrawing nature of the methyl ester group at the 5-position creates an electronic asymmetry that further stabilizes the observed substitution pattern, as the ester carbonyl can participate in conjugative interactions with the pyrazole π-system.
Theoretical calculations on similar pyrazole systems have revealed that substituent effects play a crucial role in determining tautomeric preferences and electronic properties. Groups capable of electron donation through π-conjugation, such as the phenyl substituent, tend to stabilize the tautomeric form where they occupy the 3-position, while electron-withdrawing groups like ester functionalities can influence the overall electron density distribution. In the case of this compound, the combination of the electron-donating phenyl group and electron-withdrawing ester creates a balanced electronic environment that contributes to the compound's stability and unique chemical behavior.
Crystallographic Studies
X-Ray Diffraction Analysis of Crystal Packing
The crystallographic analysis of this compound provides crucial insights into its solid-state structure and intermolecular interactions. The Cambridge Structural Database (CSD), which contains over 1.3 million crystal structures and serves as the primary repository for small-molecule crystallographic data, offers valuable resources for understanding the packing arrangements of pyrazole derivatives. Crystal structure determination through X-ray diffraction reveals the precise three-dimensional arrangement of atoms within the solid state, providing information about bond lengths, bond angles, and the overall molecular conformation that cannot be obtained through other analytical techniques.
The crystal packing of pyrazole carboxylates is typically influenced by several factors including the size and orientation of substituents, the presence of hydrogen bonding donors and acceptors, and π-π stacking interactions between aromatic ring systems. In the case of this compound, the phenyl group provides significant opportunity for π-π stacking interactions with neighboring molecules, while the ester functionality can participate in dipole-dipole interactions and weak hydrogen bonding with adjacent molecules. The N-methyl group, being the smallest substituent, generally has minimal impact on crystal packing but can influence the overall molecular shape and symmetry.
Crystal structure analysis also reveals important information about the planarity of the molecule and any potential intramolecular interactions. The pyrazole ring system is inherently planar, but the orientation of the phenyl ring relative to the pyrazole core can vary depending on crystal packing forces and potential intramolecular interactions. The ester group typically adopts a planar configuration to maximize conjugation with the pyrazole ring, though steric interactions with adjacent substituents may cause some deviation from perfect planarity. These structural details are essential for understanding the compound's physical properties, including melting point, solubility, and polymorphic behavior.
Hydrogen Bonding Networks in Solid-State Structures
The hydrogen bonding patterns in crystalline this compound play a fundamental role in determining the stability and properties of the solid-state structure. Although this compound lacks traditional hydrogen bond donors such as N-H or O-H groups due to the methylation of the pyrazole nitrogen and esterification of the carboxylic acid, it can still participate in weaker hydrogen bonding interactions through C-H donors and the oxygen atoms of the ester group. These interactions, while individually weak, collectively contribute to the overall crystal lattice stability and influence physical properties such as melting point and solubility.
The ester carbonyl oxygen serves as the primary hydrogen bond acceptor in the crystal structure, capable of forming interactions with C-H groups from neighboring molecules, particularly those on the phenyl ring or the methyl groups. Research on similar pyrazole esters has demonstrated that such C-H···O interactions, though weaker than traditional N-H···O or O-H···O hydrogen bonds, can still provide significant lattice stabilization when present in sufficient numbers. The geometric requirements for these interactions often lead to specific crystal packing motifs that maximize the number of favorable contacts while minimizing steric clashes between bulky substituents.
The phenyl ring system contributes additional complexity to the hydrogen bonding network through potential C-H···π interactions, where hydrogen atoms from aliphatic groups on neighboring molecules can interact with the π-electron cloud of the aromatic ring. These interactions, combined with π-π stacking between parallel phenyl rings, create a three-dimensional network of weak but significant intermolecular forces that stabilize the crystal structure. Understanding these interactions is crucial for predicting polymorphic behavior and designing crystallization conditions that favor specific crystal forms with desired physical properties.
Spectroscopic Identification
NMR Spectral Fingerprinting (¹H/¹³C/2D Techniques)
Nuclear magnetic resonance spectroscopy provides the most comprehensive characterization tool for this compound, offering detailed information about the compound's structure, purity, and dynamic behavior in solution. The ¹H NMR spectrum exhibits characteristic signals that serve as fingerprints for structural identification and purity assessment. The N-methyl group typically appears as a sharp singlet around 3.8-4.0 ppm, while the ester methyl group resonates as a singlet near 3.9-4.1 ppm, with slight variations depending on the solvent system used. The single pyrazole proton at the 4-position appears as a distinctive singlet, usually in the range of 6.5-7.0 ppm, providing a clear diagnostic signal for this specific substitution pattern.
The phenyl ring protons contribute a complex multiplet in the aromatic region between 7.2-7.8 ppm, with the exact chemical shifts and coupling patterns dependent on the electronic effects of the pyrazole ring system. Careful analysis of the integration ratios confirms the expected 3:3:1:5 pattern for the ester methyl, N-methyl, pyrazole proton, and phenyl protons, respectively. The absence of exchangeable NH protons confirms the N-methylated structure and distinguishes this compound from the corresponding unsubstituted pyrazole analogs that would exhibit tautomeric behavior and broad NH signals.
¹³C NMR spectroscopy provides complementary information about the carbon framework and electronic environment of the molecule. The ester carbonyl carbon typically appears around 160-165 ppm, while the pyrazole ring carbons exhibit characteristic chemical shifts that reflect the electron density distribution influenced by the substituents. The methyl carbon atoms appear in the aliphatic region around 15-40 ppm, with the N-methyl carbon generally appearing slightly downfield from the ester methyl due to the electronic effects of nitrogen. Two-dimensional NMR techniques, including COSY and HSQC experiments, provide definitive assignments of all proton and carbon signals and confirm the connectivity pattern within the molecule.
IR Vibrational Modes and Functional Group Confirmation
Infrared spectroscopy serves as a rapid and reliable method for confirming the presence of specific functional groups in this compound and monitoring chemical transformations involving this compound. The most characteristic and diagnostic absorption appears in the carbonyl region around 1700-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester group. This band is typically sharp and intense, providing unambiguous confirmation of the ester functionality and allowing differentiation from the corresponding carboxylic acid (which would show a broader O-H stretch around 3000-3500 cm⁻¹ and carbonyl around 1650-1700 cm⁻¹).
The aromatic region of the IR spectrum contains several important features that confirm the presence of both the pyrazole and phenyl ring systems. C-H stretching vibrations from aromatic systems typically appear around 3000-3100 cm⁻¹, while the aromatic C=C and C=N stretching modes contribute to absorptions in the 1400-1600 cm⁻¹ region. The pyrazole ring system exhibits characteristic vibrational modes that can be distinguished from simple aromatic compounds, particularly in the fingerprint region below 1500 cm⁻¹ where C-N stretching and ring breathing modes provide structural confirmation.
Additional diagnostic information comes from the aliphatic C-H stretching regions around 2800-3000 cm⁻¹, where the methyl groups contribute characteristic absorption patterns. The C-O stretching vibration of the ester linkage typically appears around 1000-1300 cm⁻¹ and provides further confirmation of the ester functionality. Comparison of experimental IR spectra with calculated vibrational frequencies using density functional theory methods can provide detailed assignments of all observed bands and enhance the reliability of structural identification, particularly when dealing with closely related isomers or impurities.
Properties
IUPAC Name |
methyl 2-methyl-5-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-11(12(15)16-2)8-10(13-14)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARYDBWEKAFUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Dicarbonyl Cyclocondensation
Pyrazole synthesis traditionally involves cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For unsymmetrical substrates, this often yields regioisomeric mixtures. However, Rosa et al. demonstrated regiospecific pyrazole-5-carboxylate formation using enaminodiketones, where hydrogen bonding directs nucleophilic attack to the β-carbon, ensuring 5-carboxylate positioning. Applying this to this compound would require an enaminodiketone precursor with pre-installed methyl and phenyl groups.
Acetylenic Ketone-Based Synthesis
Cyclocondensation of hydrazines with acetylenic ketones (e.g., methyl propiolate derivatives) offers an alternative route. However, this method typically produces 1:1 regioisomer ratios unless directing groups (e.g., benzotriazole) are employed. For example, Katritzky et al. achieved 50–94% yields of 1-methyl-3-phenylpyrazoles using α-benzotriazolylenones, which enhance acidity at the α-position and guide regiochemistry.
Methylation Strategies for Esterification
Dimethyl Carbonate Methylation
A patent (CN103508959A) describes methylating pyrazole carboxylates using dimethyl carbonate (DMC) and sodium hydride (NaH) in dimethylformamide (DMF). Key data from optimized trials include:
| DMC (mmol) | NaH (g) | Yield (%) |
|---|---|---|
| 200 | 0.8 | 81.3 |
| 350 | 0.8 | 90.1 |
| 400 | 0.8 | 89.0 |
Reaction conditions: 110°C, 4 hours. Excess DMC improves yield up to 350 mmol, beyond which side reactions reduce efficiency. This method avoids hazardous methyl halides, aligning with green chemistry principles.
Fischer Esterification of Carboxylic Acid
Hydrolysis of the methyl ester (C₁₂H₁₂N₂O₂) yields 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (C₁₁H₁₀N₂O₂). Reversing this via Fischer esterification—refluxing the acid with methanol and H₂SO₄—could regenerate the ester. However, this method is less efficient (70–80% yields) due to equilibrium limitations.
One-Pot Synthesis Approaches
Simultaneous Cyclization and Esterification
Combining cyclocondensation and methylation in one pot streamlines synthesis. For instance, reacting phenylhydrazine with methyl 3-oxo-3-phenylpropanoate in DMF with DMC and NaH may yield the target compound directly. Theoretical studies suggest that enaminodiketone intermediates could facilitate this by stabilizing transition states.
In Situ Methylation with DMC
A modified protocol from CN103508959A involves adding DMC during pyrazole ring formation. This approach eliminates separate methylation steps, reducing reaction time and purification complexity. Pilot studies show 85–88% yields under similar conditions (110°C, 4 hours).
Optimization of Reaction Conditions
Solvent and Base Selection
DMF is optimal for DMC-based methylation due to its high polarity and ability to dissolve NaH. Alternatives like THF or acetonitrile reduce yields by 15–20%. NaH outperforms weaker bases (e.g., K₂CO₃) by deprotonating intermediates more effectively, accelerating methyl transfer.
Temperature and Time Dependence
Reactions at 110°C for 4 hours achieve near-complete conversion, whereas lower temperatures (80–90°C) require 8–12 hours for comparable yields. Prolonged heating (>6 hours) promotes decarboxylation, reducing purity.
Regiochemical Control and Theoretical Insights
Density functional theory (DFT) studies on enaminodiketone cyclization reveal that transition state stabilization via hydrogen bonding ensures 5-carboxylate regiospecificity. For this compound, electron-withdrawing groups (e.g., esters) at the β-position direct hydrazine attack to the α-carbon, fixing the carboxylate at position 5.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole-5-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products
The major products formed from these reactions include pyrazole-5-carboxylic acids, pyrazole-5-alcohols, and various substituted pyrazoles depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, including:
- Vasodilatory and Antispasmodic Properties : The compound is known to be a precursor for active pharmaceutical ingredients that exhibit vasodilatory and antispasmodic effects. Research indicates that pyrazole derivatives can influence vascular smooth muscle relaxation, making them candidates for cardiovascular therapies .
- Antibacterial Activity : Some derivatives of pyrazole compounds have shown significant antibacterial properties against various strains of bacteria. For instance, modifications to the pyrazole structure have led to compounds with improved efficacy against Gram-positive bacteria .
Case Study: Synthesis of Antibacterial Derivatives
A study demonstrated the synthesis of a series of pyrazole derivatives from this compound, which were tested for antibacterial activity. The results indicated that certain functional groups enhanced the antibacterial potency, suggesting further exploration for developing new antibiotics .
Agricultural Applications
The compound has also been explored for its potential use in agricultural chemistry:
- Pesticide Development : this compound and its derivatives have been utilized in the formulation of pesticides, particularly those targeting insect pests and acaricides. Research has highlighted their effectiveness in controlling pest populations while minimizing environmental impact .
Data Table: Efficacy of Pyrazole Derivatives as Pesticides
| Compound Name | Target Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Compound A | Aphids | 200 | 85 |
| Compound B | Spider Mites | 150 | 90 |
| Compound C | Leafhoppers | 100 | 80 |
This table summarizes the efficacy of various pyrazole derivatives in agricultural applications, showcasing their potential as effective pest control agents.
Material Science
In addition to medicinal and agricultural uses, this compound has been investigated for its role in material science:
- Polymer Chemistry : The compound can act as a monomer or additive in polymer synthesis, contributing to the development of materials with specific properties such as thermal stability and mechanical strength. Research into polymer composites incorporating pyrazole structures has shown promising results in enhancing material performance .
Case Study: Polymer Composite Development
A recent study focused on integrating this compound into polymer matrices. The resulting composites exhibited improved thermal properties and mechanical resilience compared to traditional materials, indicating potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .
Comparison with Similar Compounds
Ethyl 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-63-2)
- Structural Difference : Replaces the methyl ester with an ethyl ester (C₁₃H₁₄N₂O₂; MW = 230.27 g/mol).
- Similar synthetic routes (e.g., via condensation of hydrazines with β-ketoesters), but reaction kinetics may differ due to steric effects . Safety: Classified as non-hazardous, with handling precautions focused on eye and skin protection .
5-Phenyl-1H-pyrazole-3-carboxylic Acid (CAS 5071-61-4)
- Structural Difference : Lacks the methyl group at position 1 and the ester moiety at position 4.
- Impact :
Ethyl 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 139297-50-0)
- Structural Difference : Incorporates a methoxy group at position 5.
- Impact: Enhanced electron-donating effects from the methoxy group, altering reactivity in electrophilic substitution reactions . Potential for hydrogen bonding via the methoxy oxygen, influencing crystal packing .
Ethyl 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Structural Difference : Substitutes the methyl group at position 1 with a benzyl group and introduces a fluorine atom on the phenyl ring.
- Impact :
Table 1: Key Properties of Selected Pyrazole Derivatives
*Predicted using ChemDraw.
Biological Activity
Methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a compound of increasing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in various fields, including pharmaceuticals and agriculture.
- Molecular Formula : C12H13N2O2
- Molar Mass : 219.25 g/mol
- Structural Characteristics : The compound features a pyrazole ring substituted with a methyl group and a phenyl group, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves one-pot reactions using readily available reagents such as phenyl hydrazine and dimethyl acetylene dicarboxylate. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane, leading to high yields of the desired product .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 26 | Antiproliferative |
| HepG2 (Liver) | 49.85 | Induces apoptosis |
| A549 (Lung) | 26 | Growth inhibition |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various biochemical pathways .
Antimicrobial and Anti-inflammatory Properties
This compound has also been investigated for its antimicrobial and anti-inflammatory properties. Studies have reported that it exhibits significant activity against various bacterial strains and may reduce inflammation markers in vitro .
Neuroprotective Effects
Research into pyrazole derivatives has highlighted their neuroprotective capabilities. This compound may help restore redox homeostasis and prevent oxidative stress, contributing to its potential in treating neurodegenerative disorders .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as dipeptidylpeptidase IV (DPP-IV), which is relevant in the management of diabetes due to its role in glucose metabolism.
- Receptor Binding : Interaction studies indicate that it binds to various receptors, influencing signaling pathways involved in inflammation and cancer progression .
Case Studies
A notable case study focused on the compound's effects on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple assays. The study utilized both in vitro and in vivo models to assess the compound's efficacy, revealing promising results for future therapeutic applications .
Q & A
Q. What are the common synthetic routes for methyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate?
The compound is typically synthesized via cyclocondensation or cross-coupling reactions . A general approach involves:
- Step 1 : Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.
- Step 2 : Functionalization via Suzuki-Miyaura coupling to introduce aryl groups (e.g., phenyl) at the 3-position .
- Step 3 : Methylation at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Q. Key Reaction Conditions :
| Method | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O | 65–75 | |
| Cyclocondensation | EtOH, reflux | 70–80 |
Q. What analytical techniques are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. For example, the methyl ester group typically appears as a singlet at ~3.8 ppm in H NMR .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 231.1).
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for confirming stereochemistry in derivatives .
Q. What are the recommended handling and storage protocols?
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact. Avoid sparks or open flames due to decomposition risks (e.g., release of CO, NOₓ) .
- Storage : Keep in airtight containers at 0–8°C under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction yields be optimized during Suzuki coupling for pyrazole derivatives?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to balance cost and efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl boronic acids .
- Temperature Control : Maintain 80–100°C to accelerate coupling while minimizing side reactions.
- Purification : Use column chromatography with ethyl acetate/hexane (1:3) to isolate the product .
Q. How can contradictory spectral data during structural elucidation be resolved?
- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Single-Crystal XRD : Resolve ambiguities in substituent orientation, especially for chiral derivatives .
Q. What strategies are used to study structure-activity relationships (SAR) for pyrazole-based analogs?
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance bioactivity .
- In Vitro Assays : Test analogs for enzyme inhibition (e.g., COX-2) or receptor binding using fluorescence polarization.
- Data Analysis : Apply multivariate regression to correlate logP values with cellular uptake efficiency .
Q. How should researchers address data gaps in toxicity or environmental impact?
- In Silico Tools : Use QSAR models (e.g., EPI Suite) to predict ecotoxicity in lieu of experimental data .
- Microscale Testing : Conduct Daphnia magna acute toxicity assays at ppm concentrations to assess environmental risks.
- Literature Mining : Cross-reference analogs (e.g., ethyl pyrazole carboxylates) for hazard extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
